5-Aminopentanoic Acid Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 5-Aminopentanoic Acid Hydrochloride has been approached through various methods. One method involves the synthesis from levulinic acid by esterification and bromination, leading to methyl 5- or 3-bromolevulinates, which are then reacted with potassium phthalimide in the presence of DMF, followed by acidolysis, achieving an overall yield of 44% (Lin Yuan, 2006). Another method reported involves selective bromination of 4-oxopentanoic acid in methanol in the presence of urea to obtain 4-oxo-5-bromopentanoic acid methyl ester, a key intermediate for this compound synthesis (S. I. Zav'yalov & A. Zavozin, 1987).
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its chemical behavior and interactions. Studies on related compounds, such as S-2-amino-5-azolylpentanoic acids, provide insights into the structure-activity relationships essential for designing more effective compounds (S. Ulhaq et al., 1998). These investigations highlight the importance of molecular structure in understanding the compound's biochemical and pharmacological properties.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, reflecting its versatile chemical properties. For example, its reactivity with rabbit muscle pyruvate kinase has been explored, revealing insights into its potential biochemical applications (R. Chalkley & D. Bloxham, 1976). Additionally, its synthesis and interactions with different chemical groups have been studied to understand its behavior in complex chemical environments.
Scientific Research Applications
Synthesis and Resolution in Amino Acids
5-Aminopentanoic acid hydrochloride plays a significant role in the synthesis and resolution of amino acids. Shimohigashi et al. (1976) detailed the preparation of L-2-amino-5-arylpentanoic acids, key constituents in AM-toxins, through a method involving hydrolysis and synthesis without drastic acid treatment (Shimohigashi, Lee, & Izumiya, 1976).
Chemical Synthesis Approaches
Zav’yalov and Zavozin (1987) synthesized 4-oxo-5-aminopentanoic acid hydrochloride through selective bromination and other chemical processes. This work highlights the compound's utility in complex organic syntheses (Zav’yalov & Zavozin, 1987). Additionally, Yuan (2006) presented a synthesis route starting from levulinic acid, showcasing the versatility of this compound in chemical transformations (Yuan, 2006).
Role in GABA Receptor Studies
Allan et al. (1985) researched unsaturated derivatives of 5-aminopentanoic acid, revealing its relevance in studying GABA receptors. Their work emphasizes the compound's significance in neurochemical research (Allan, Dickenson, Johnston, Kazlauskas, & Tran, 1985).
Medical and Pharmacological Research
In the medical field, 5-amino-4-ketone pentanoic acid hydrochloride has been utilized in photodynamic therapy for urethral condyloma acuminatum, demonstrating the compound's potential in clinical applications as detailed by Hu Xi-ju (2013) (Hu Xi-ju, 2013).
Biochemical and Enzymatic Studies
Chalkley and Bloxham (1976) identified cysteine as a reactive group in pyruvate kinase when alkylated by 5-chloro-4-oxopentanoic acid, highlighting the compound's utility in enzymatic and protein research (Chalkley & Bloxham, 1976).
Electrosynthesis and Analytical Chemistry
Konarev, Lukyanets, and Negrimovskii (2007) studied the electroreduction of methyl 5-nitro-4-oxopentanate, further exploring the compound's role in analytical chemistry and electrosynthesis (Konarev, Lukyanets, & Negrimovskii, 2007).
Mechanism of Action
Target of Action
5-Aminovaleric acid hydrochloride, also known as 5-Aminopentanoic Acid Hydrochloride, is considered to be a weak agonist of the GABA (γ-aminobutyric acid) receptor . GABA receptors are a class of receptors that respond to the neurotransmitter γ-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Safety and Hazards
When handling 5-Aminopentanoic Acid Hydrochloride, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid dust formation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
5-aminopentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOIUFYKQCCAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
660-88-8 (Parent) | |
Record name | 4-Carboxybutylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80211773 | |
Record name | 4-Carboxybutylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
627-95-2 | |
Record name | 5-Aminovaleric acid hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carboxybutylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Carboxybutylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-carboxybutylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Aminovaleric acid hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6FLH6EQ7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research?
A1: Unfortunately, the abstracts provided do not delve into the specifics of the synthesis method. They merely state that a synthesis method for 4-oxo-5-aminopentanoic acid hydrochloride was developed. [, ] To understand the significance, we'd need access to the full research articles. Factors like yield, cost-effectiveness, and novelty compared to existing methods would be crucial to evaluate.
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